2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic acetamide derivative characterized by a fluorinated phenyl group and a bicyclic octahydrobenzo[b][1,4]dioxin moiety. The compound’s structure combines a lipophilic aromatic system (4-fluorophenyl) with a saturated oxygen-containing heterocycle, which may enhance its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration or metabolic stability.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-4,13-15H,5-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHGTGPUHDUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Benzodioxin Derivatives
The saturated bicyclic amine is typically synthesized via catalytic hydrogenation of a benzodioxin precursor. For example, hydrogenation of benzo[b]dioxin-6-amine over a palladium-on-carbon catalyst under 50–60 psi H₂ in ethanol yields the octahydro derivative. This step often requires elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) to ensure complete saturation.
Reductive Amination Pathways
Alternatively, reductive amination of ketone intermediates using sodium cyanoborohydride or ammonium formate in methanol has been reported for similar bicyclic systems. This method avoids the need for pre-formed amines but may require stringent pH control to suppress imine byproducts.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
A classical approach involves reacting 4-fluorophenylacetyl chloride with octahydrobenzo[b]dioxin-6-amine in the presence of a base such as sodium hydroxide. This method, while straightforward, risks hydrolysis of the acid chloride if moisture is present. Data from analogous syntheses suggest yields of 65–75% when conducted in anhydrous dichloromethane at 0–5°C.
Carbodiimide-Mediated Coupling
Modern approaches favor carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). For instance, coupling 4-fluorophenylacetic acid with the amine using EDC and HOBt (hydroxybenzotriazole) in DMF at room temperature for 12–18 hours achieves yields exceeding 80%. The use of DMF as a solvent enhances reagent solubility but necessitates thorough purification to remove residual dimethylamine byproducts.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate amide formation. A protocol combining 4-fluorophenylacetic acid, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), and DIPEA (N,N-diisopropylethylamine) in acetonitrile under microwave conditions (100°C, 300 W) reduces reaction times to 20–30 minutes with comparable yields.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both hydrophilic amines and hydrophobic aromatic acids. However, DMSO may induce side reactions at elevated temperatures, as observed in the formation of sulfoxide byproducts during prolonged heating.
Temperature and Time Profiles
Data from analogous acetamide syntheses demonstrate that maintaining temperatures below 60°C during coupling steps minimizes decomposition. For example, a reaction at 50°C for 8 hours in DMF yielded 78% product, whereas increasing to 80°C reduced yields to 62% due to thermal degradation.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of the amine (1.2–1.5 equivalents) relative to the acid component improves conversion rates. Catalytic amounts of DMAP (4-dimethylaminopyridine, 0.1–0.2 eq) further enhance reactivity by activating the carbonyl intermediate.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) typically reveals purity >98% when reactions are conducted under optimized conditions. Critical impurities include unreacted starting materials and hydrolyzed acid derivatives, which are minimized via controlled reaction quenching and extraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 65–75 | 92–95 | Low cost, simple setup | Moisture-sensitive, moderate yields |
| EDC/HOBt Coupling | 80–85 | 97–99 | High efficiency, mild conditions | Requires purification from urea |
| Microwave-Assisted | 78–82 | 96–98 | Rapid synthesis, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an immunomodulator, the compound may interact with cellular receptors and signaling proteins, modulating immune responses and influencing the expression of genes involved in inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their pharmacological or synthetic properties, highlighting key similarities and differences:
Key Comparative Insights:
Structural Impact on CNS Activity :
- The partially saturated benzo[b][1,4]dioxin analog in demonstrated CNS ganglioside reduction, suggesting that saturation (e.g., octahydro vs. dihydro) in the target compound may enhance BBB penetration. However, the short half-life of the analog in implies that further structural modifications (e.g., fluorophenyl substitution) could improve metabolic stability.
Synthetic Accessibility :
- The photomicellar synthesis of the dihydrobenzo[b][1,4]dioxin derivative (88% yield) indicates efficient routes for similar compounds. The target compound’s synthesis would likely require analogous optimization, particularly for introducing the octahydrobenzo[b][1,4]dioxin moiety.
The trifluoromethyl group in further demonstrates how halogenation modulates physicochemical properties.
Limitations of Current Data: No direct evidence exists for the target compound’s biological activity or pharmacokinetics. Extrapolations are based on structural analogs, emphasizing the need for targeted studies.
Biological Activity
2-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22FNO3
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in Nature highlighted the compound's ability to induce apoptosis in cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, crucial for cell division.
- Induction of Apoptosis : The compound triggers apoptotic pathways, evidenced by increased caspase activity in treated cells .
- Targeting Mitochondrial Pathways : Similar compounds have shown interactions with mitochondrial proteins, leading to oxidative stress and cellular damage .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
